molecular formula C5H4N2O4 B148118 Orotic acid CAS No. 61791-00-2

Orotic acid

Cat. No. B148118
CAS RN: 61791-00-2
M. Wt: 156.1 g/mol
InChI Key: PXQPEWDEAKTCGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Orotic acid, also known as 1,2-carboxyuracil, has been identified as a significant biological compound with a role in the biosynthesis of nucleic acid pyrimidines. It was first discovered in cow's milk and has since been recognized as an intermediate in the pyrimidine biosynthesis pathway of animal cells . This compound is also referred to as Vitamin B13 and has been studied for its accumulation in certain mutants of Neurospora, suggesting its importance in the growth requirements of these organisms .

Synthesis Analysis

The synthesis of this compound has been explored through various studies. A new method of synthesis was developed in one laboratory, which provided insights into the biological origin and function of this compound . Additionally, the metabolism of this compound in aerobic bacteria has been studied, revealing that it can be a growth factor for certain microorganisms and that it is a precursor to nucleic acid pyrimidines in mammalian tissues .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction. This compound monohydrate crystals are triclinic with specific cell dimensions and space group, and the molecules are arranged in layers with hydrogen bonds forming zig-zag chains . This detailed structural analysis provides a foundation for understanding the chemical behavior and interactions of this compound.

Chemical Reactions Analysis

This compound participates in various chemical reactions, particularly as an intermediate in the biosynthesis of pyrimidines. It has been shown to replace uracil in satisfying the growth requirements of some pyrimidineless mutants . Furthermore, this compound can be involved in complex formation with metals, as demonstrated by the synthesis and characterization of a complex with iron(III) presenting novel metal-binding modes of the orotate ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied through different analytical techniques. For instance, a study using DFT and (13)C NMR spectroscopy revealed that this compound can exist in several ionic and tautomeric forms in aqueous solutions, with the diketo tautomers being the dominant structural forms . Additionally, a method for the rapid determination of this compound in urine using liquid chromatography-electrospray tandem mass spectrometry has been developed, highlighting the compound's relevance as a biochemical marker for certain metabolic diseases .

Relevance in Biological Systems and Case Studies

This compound has been implicated in various biological processes and conditions. It is known to induce hypertension associated with impaired endothelial nitric oxide synthesis, contributing to vascular and systemic insulin resistance . Moreover, this compound has been identified as a promoter of liver carcinogenesis, inducing DNA damage in rat liver, which suggests its potential role in tumorigenesis . The compound's synthesis is also stimulated by nitrogen, which can lead to nucleotide imbalance and various health implications .

Scientific Research Applications

1. Dairy Science and Animal Health

Orotic acid, found in milk, has potential applications in dairy science. Zaalberg et al. (2020) utilized Fourier transform infrared spectral analysis to predict the composition of milk, focusing on this compound. This study explored its role in milk and its effects on calf and human health, as well as milk's manufacturing properties. They developed a prediction model for this compound in milk, which opens up possibilities to study its largely unknown functions in dairy products (Zaalberg et al., 2020).

2. Polymer Science

In the field of materials science, this compound has been utilized as a nucleating agent to improve the mechanical properties of polymers. Vogel et al. (2015) investigated the use of this compound in enhancing the properties of isotactic polypropylene fibers. Their study focused on using this compound as a non-toxic agent for improving mechanical properties in a melt spinning process, demonstrating its effectiveness through rheology, thermal analysis, and tensile testing (Vogel et al., 2015).

3. Biomedical Research

This compound has been explored for its potential in enhancing the properties of biosourced poly(3-hydroxybutyrate-co-4-hydroxybutyrate) (P34HB). Yu et al. (2019) used natural this compound as an additive to improve the crystallization, thermal, mechanical, and biodegradation properties of P34HB. This study highlights the role of this compound in advancing the applications of biosourced polymers (Yu et al., 2019).

4. Cardiac Health

Porto et al. (2012) investigated the effects of dietary this compound on cardiac performance under normal and ischemic conditions. They found that this compound improved cardiac utilization of fatty acids and glucose, potentially enhancing myocardial contractility and energy availability (Porto et al., 2012).

Mechanism of Action

Target of Action

Orotic acid, a pyrimidine precursor, primarily targets several enzymes involved in the pyrimidine biosynthetic pathway . These include:

These enzymes play crucial roles in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA.

Mode of Action

This compound interacts with its targets to facilitate the synthesis of pyrimidine nucleotides. It is converted into orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . This is a key step in the de novo synthesis of uridine monophosphate (UMP), a pyrimidine nucleotide .

Biochemical Pathways

This compound is involved in the pyrimidine biosynthetic pathway. It serves as a precursor for the synthesis of UTP and CTP, which are substrates for RNA polymerase, and UDP sugars, which are substrates for carbohydrate-containing macromolecules such as glycogen, glycoproteins, and glycolipids . The biosynthesis of these pyrimidines is well regulated, and disturbances in this pathway can lead to severe metabolic and structural alterations of cells .

Pharmacokinetics

It is known that this compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase .

Result of Action

The action of this compound results in the production of pyrimidine nucleotides, which are essential for various biochemical reactions. It is also used to manage uncomplicated liver dysfunction in combination with xanthine . Moreover, this compound can enhance cardiac output and aid in recovery from heart failure . It also helps in the absorption of beneficial health nutrients like magnesium, calcium, and potassium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an in vitro contraction model of electrically pulse-stimulated C2C12 myotubes, this compound was found to modulate both the inflammatory and the metabolic reaction provoked by acute contraction . Furthermore, dietary administration of this compound is considered to provide a wide range of beneficial effects, including cardioprotection and exercise adaptation .

Safety and Hazards

Orotic acid may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid contact with skin and eyes .

Future Directions

Research is ongoing to develop new treatments and improve outcomes for conditions related to orotic acid . For instance, N-arylhydrazone derivatives of this compound have been synthesized and their potential as stimulators of human mesenchymal stem cells has been evaluated .

Biochemical Analysis

Biochemical Properties

Orotic acid plays a crucial role in the biosynthesis of pyrimidine nucleotides, which are essential for RNA and DNA synthesis. It is synthesized from dihydroorotate by the enzyme dihydroorotate dehydrogenase and later combines with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5’-monophosphate (OMP) . This compound interacts with various enzymes, including orotate phosphoribosyltransferase and dihydroorotase, which are involved in the pyrimidine synthesis pathway . These interactions are essential for the proper synthesis and regulation of pyrimidine nucleotides.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In skeletal muscle cells, this compound modulates both inflammatory and metabolic reactions provoked by acute contraction . It diminishes the expression of inflammatory transcripts and attenuates the levels of certain transcription factors and isoforms . Additionally, this compound positively influences glycogen levels in stimulated myotubes, suggesting its role in energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is a precursor in the pyrimidine biosynthetic pathway, driving the production of uridine nucleotides, which are essential for RNA, DNA, phospholipid, glycoprotein, and glycogen formation . This compound interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, facilitating the conversion of dihydroorotate to this compound and subsequently to OMP . These interactions are crucial for maintaining the balance of pyrimidine nucleotides in cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is a sensitive marker for evaluating the differential diagnosis of hyperammonemia and hereditary orotic aciduria . Its urinary excretion is increased in various urea cycle disorders and other metabolic disorders involving arginine metabolism . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, dietary administration of this compound can induce fatty liver in rats, and the severity of this effect is dose-dependent . High doses of this compound can lead to hepatic steatosis and hepatomegaly, while lower doses may have less pronounced effects . These findings highlight the importance of dosage considerations in studying the effects of this compound.

Metabolic Pathways

This compound is involved in the pyrimidine synthesis pathway, where it is synthesized from dihydroorotate by dihydroorotate dehydrogenase and later converted to OMP by orotate phosphoribosyltransferase . This pathway is essential for the production of pyrimidine nucleotides, which are substrates for RNA polymerase and UDP sugars . Disturbances in this pathway can lead to metabolic and structural alterations in cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The human urate transporter 1 (hURAT1) mediates the transport of this compound in the kidney, facilitating its uptake for the synthesis of uridine diphosphosugars . This transport mechanism is crucial for the proper distribution and utilization of this compound in various tissues.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and cytoplasm, where it is synthesized and utilized in the pyrimidine synthesis pathway . The enzyme dihydroorotate dehydrogenase, which converts dihydroorotate to this compound, is localized in the mitochondria . This localization is essential for the efficient synthesis and regulation of pyrimidine nucleotides.

properties

IUPAC Name

2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQPEWDEAKTCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O4
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name orotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Orotic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0025814
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Polyethylene glycol tallate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16716
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals

CAS RN

65-86-1, 61791-00-2
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orotic acid [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758903
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9791
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Orotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0025814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fatty acids, tall-oil, ethoxylated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.105.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.563
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Orotic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61H4T033E5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C
Record name OROTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20823
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Orotic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OROTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Orotic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To recap, this invention involves: converting trichloroacetyl chloride with ketone to γ,γ ,γ -trichloroacetoacetyl chloride, adding the reaction mixture to urea dissolved in a polar organic solvent, e.g., acetic acid; evaporating out the resulting 6-trichloromethyluracil; and hydrolyzing the 6-trichloromethyluracil to form orotic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sodium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
reactant
Reaction Step Five
Yield
71.8%

Synthesis routes and methods III

Procedure details

A suspension of 57 g of cyanomethylurea in 45 ml of methanol is heated to boiling under agitation, combined with 3 ml of 8N sodium hydroxide solution, and heated under reflux for 30 minutes. The reaction mixture is then allowed to cool down to 30° C., 550 ml of water and 90 g of 50% strength glyoxylic acid are added thereto, and the mixture is neutralized with 8N sddium hydroxide solution at a temperature of maximally 30° C. until a pH of 6.5 has been attained. The mixture is then heated to 55°-60° C., 225 ml of 8N sodium hydroxide solution is added dropwise thereto at this temperature within one hour, and the mixture is stirred for another 2 hours. Then about 150 ml of aqueous methanol is removed by distillation to 95° C.; the mixture is heated for one hour under reflux and gently acidified with concentrated nitric acid. The mixture is allowed to cool down to room temperature, the thus-separated crystallized product is filtered off, washed with water, and dried under vacuum, thus obtaining 72 g of orotic acid (=71.8% of theory).
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
71.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orotic acid
Reactant of Route 2
Orotic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Orotic acid
Reactant of Route 4
Orotic acid
Reactant of Route 5
Orotic acid
Reactant of Route 6
Orotic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.